molecular formula C25H22FN5O3S B11422925 N-{[4-(4-Fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

N-{[4-(4-Fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

Cat. No.: B11422925
M. Wt: 491.5 g/mol
InChI Key: NLRYEROAFYKIKD-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Phenylcarbamoyl Methyl Group: This step involves the reaction of the triazole intermediate with phenyl isocyanate to form the phenylcarbamoyl group.

    Final Coupling with 4-Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. Its triazole ring is particularly interesting for its potential antifungal and antibacterial properties.

Medicine

Medicinally, N-{[4-(4-Fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide may be investigated for its potential therapeutic effects. Its structure suggests possible applications in the development of new drugs for treating infections, inflammation, and other conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, coatings, and other products that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-Fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, potentially inhibiting their activity. The fluorophenyl and phenylcarbamoyl groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-Fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide stands out due to its combination of a triazole ring, fluorophenyl group, and phenylcarbamoyl methyl group. This unique structure may confer specific biological activities that are not observed in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C25H22FN5O3S

Molecular Weight

491.5 g/mol

IUPAC Name

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C25H22FN5O3S/c1-34-21-13-7-17(8-14-21)24(33)27-15-22-29-30-25(31(22)20-11-9-18(26)10-12-20)35-16-23(32)28-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3,(H,27,33)(H,28,32)

InChI Key

NLRYEROAFYKIKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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